molecular formula C6H10N2O2 B3169346 Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 937047-42-2

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Cat. No.: B3169346
CAS No.: 937047-42-2
M. Wt: 142.16 g/mol
InChI Key: SWKVQJQPSGTEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolo[3,4-a]pyrazine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, certain derivatives may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-tumor activity. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cell survival and function.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system.

    1,2,4-triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring, exhibiting similar chemical properties.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A compound with a pyridine and indole ring system, used in medicinal chemistry.

Uniqueness

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVQJQPSGTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 2
Reactant of Route 2
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 3
Reactant of Route 3
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 4
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 5
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 6
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.